2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an isoindole core structure substituted with an ethynylphenyl group
Preparation Methods
The synthesis of 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an ethynyl group with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindole derivatives.
Scientific Research Applications
2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets are still under investigation, but it is known to affect the expression of proteins such as caspases and Bcl-2 .
Comparison with Similar Compounds
2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with other similar compounds, such as:
1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene: This compound also contains ethynylphenyl groups and is used in the synthesis of dendrimers and other complex organic structures.
Erlotinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
Molecular Formula |
C16H9NO2 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(3-ethynylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H9NO2/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16(17)19/h1,3-10H |
InChI Key |
NKDPGIRYKDXFBX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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